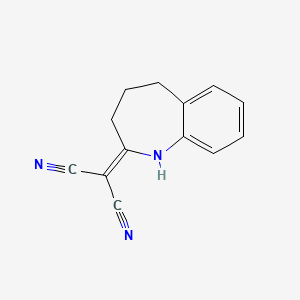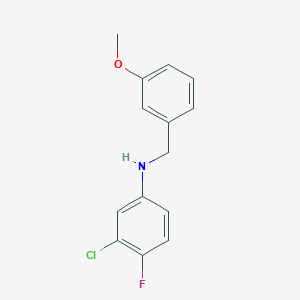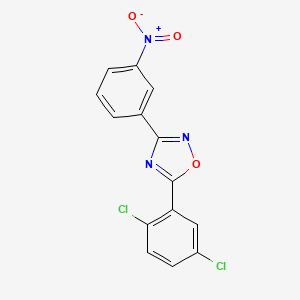
1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine is a compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a derivative of the benzylpiperazine family and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine is not yet fully understood. However, it is believed to exert its antiproliferative effects by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine has been found to have various biochemical and physiological effects. In addition to its antiproliferative, antifungal, and antibacterial properties, this compound has also been shown to have antioxidant activity. Additionally, it has been found to have a positive effect on the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine in lab experiments is its potent antiproliferative activity against cancer cells. Additionally, this compound has been found to have a low toxicity profile, making it a safe candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine. One of the most promising directions is in the development of new drugs for the treatment of cancer. Additionally, this compound could be further studied for its potential applications in the development of new antibiotics and drugs for the treatment of neurological disorders. Further research could also focus on optimizing the synthesis method for this compound to improve its yield and solubility.
Synthesemethoden
The synthesis of 1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine is achieved using various methods. One of the most common methods is the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4,5-dimethoxybenzyl)-4-ethylpiperazine has been found to have potential applications in various scientific fields. One of the most promising applications is in medicinal chemistry, where it has been found to exhibit potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-4-17-5-7-18(8-6-17)11-12-9-14(19-2)15(20-3)10-13(12)16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIGTSWJRKSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)




![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)


![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

